N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c23-17(11-5-6-14-15(9-11)25-8-7-24-14)22-19-21-13(10-26-19)18-20-12-3-1-2-4-16(12)27-18/h1-6,9-10H,7-8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBIYFYRKLZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
tuberculosis. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs.
Biochemical Pathways
Benzothiazole derivatives have been found to have significant effects on various biochemical pathways related to their anti-tubercular activity.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer effects, antimicrobial activity, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3OS2. It features a complex structure that includes benzothiazole and thiazole moieties, which are known to contribute to various pharmacological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines. A review noted that benzothiazole derivatives exhibit anticancer activity by inhibiting tumor-associated carbonic anhydrases (CAs), which are crucial in tumor growth and metastasis .
Case Study:
In vitro studies showed that certain benzothiazole derivatives exhibited log GI50 values ranging from -5.48 to -5.56 against different cancer cell lines such as leukemia and breast cancer cells . The structure-activity relationship (SAR) indicates that specific substitutions on the benzothiazole scaffold can enhance anticancer efficacy.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal activities. For instance, derivatives have been tested against common pathogens like Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.125 μg/mL |
| Compound B | E. coli | 0.250 μg/mL |
| Compound C | Candida albicans | 0.500 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Certain benzothiazole derivatives have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects .
Q & A
Q. What analytical workflows validate purity when HPLC and NMR data conflict?
- Methodological Answer : Combine LC-MS/MS to detect trace impurities (e.g., oxidation by-products) and quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for absolute purity assessment. Differential scanning calorimetry (DSC) identifies polymorphic contaminants .
Tables for Key Methodological Data
| Parameter | Optimal Condition | Technique | Reference |
|---|---|---|---|
| Amide coupling reaction | DCC/DMAP, CH₂Cl₂, 24h, 25°C | TLC, NMR | |
| Recrystallization solvents | DMSO/EtOH (1:3 v/v) | HPLC purity >98% | |
| DFT simulation level | B3LYP/6-311+G(d,p) | Gaussian 16 | |
| Bioassay solubility | 0.5% DMSO in PBS | DLS, UV-Vis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
